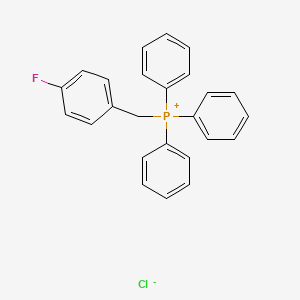

(4-Fluorobenzyl)triphenylphosphonium chloride

Overview

Description

“(4-Fluorobenzyl)triphenylphosphonium chloride” is a chemical compound with the molecular formula C25H21ClFP . It is used in early discovery research as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “(4-Fluorobenzyl)triphenylphosphonium chloride” has been reported in several studies . For instance, it was synthesized from (4-fluorobenzyl)triphenylphosphonium chloride and potassium dicyanodihaloaurate in an aqueous medium .Molecular Structure Analysis

The molecular structure of “(4-Fluorobenzyl)triphenylphosphonium chloride” has been characterized by various techniques such as IR, 1H, 13C {1H}, and 19F {1H} NMR spectroscopy, elemental analysis, and X-ray structural analysis . The X-ray structural analysis was carried out on a D8 QUEST Bruker automatic four-circle diffractometer .Scientific Research Applications

Synthesis of Dicyanodihaloaurates

“(4-Fluorobenzyl)triphenylphosphonium chloride” can be used in the synthesis of dicyanodihaloaurates . These complexes were synthesized from “(4-fluorobenzyl)triphenylphosphonium chloride” and potassium dicyanodihaloaurate in an aqueous medium .

Preparation of Semiconductor Materials

Complexes of metal dicyanides, which can be synthesized using “(4-Fluorobenzyl)triphenylphosphonium chloride”, can be used in the preparation of semiconductor materials .

Creation of Optically Active Materials

The same complexes of metal dicyanides can also be used to create optically active materials . These materials can change their optical properties in response to external stimuli, making them useful in various fields such as data storage and sensors.

Development of Magnetically Active Materials

These metal dicyanide complexes can also be used to develop magnetically active materials . These materials can change their magnetic properties under the influence of external magnetic fields, which can be useful in various applications such as magnetic data storage and magnetic sensors.

Production of Drugs-Metabolites Based on Au(I)

The metal dicyanide complexes can be used in the production of drugs-metabolites based on Au(I) . These compounds can have various therapeutic applications, including anti-cancer and anti-rheumatic treatments.

Development of Luminescent Substances

Finally, these complexes can be used in the development of luminescent substances . These substances emit light when excited by radiation, and can be used in a variety of applications, including lighting, displays, and biological imaging.

Safety and Hazards

“(4-Fluorobenzyl)triphenylphosphonium chloride” is classified as a warning hazard according to the GHS classification system . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .

Mechanism of Action

Target of Action

It’s known that this compound can form complexes with various transition metals , which suggests that its targets could be metal-containing enzymes or proteins within the cell.

Mode of Action

(4-Fluorobenzyl)triphenylphosphonium chloride interacts with its targets by forming complexes. For instance, it can react with zirconium tetrachloride in an acetonitrile solution to synthesize (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate . The resulting complex contains tetrahedral (4-fluorobenzyl)triphenylphosphonium cations and octahedral anions .

Action Environment

The action of (4-Fluorobenzyl)triphenylphosphonium chloride can be influenced by environmental factors such as the presence of transition metals and the solvent used. For instance, its reaction with zirconium tetrachloride is carried out in an acetonitrile solution . Additionally, the stability of the resulting complexes can be influenced by the surrounding environment .

properties

IUPAC Name |

(4-fluorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHDAHHYMRXLIP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369940 | |

| Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorobenzyl)triphenylphosphonium chloride | |

CAS RN |

3462-95-1 | |

| Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

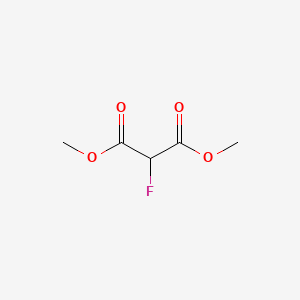

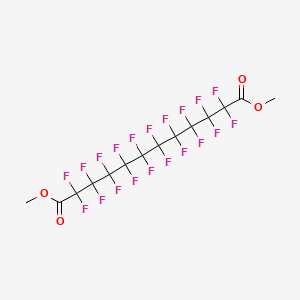

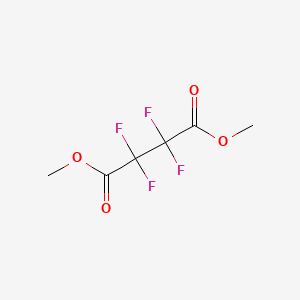

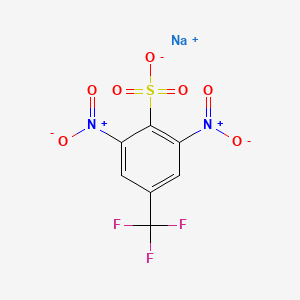

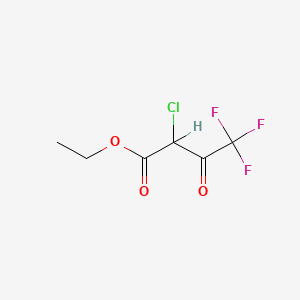

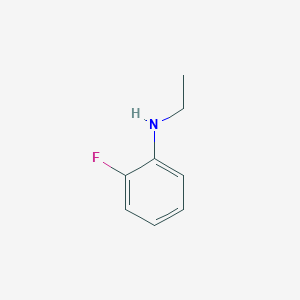

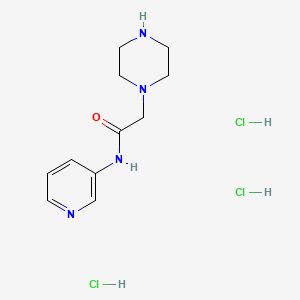

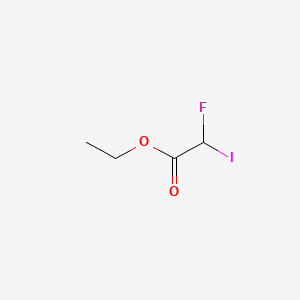

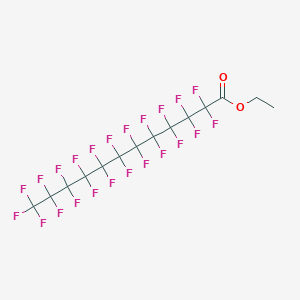

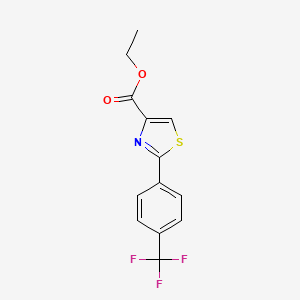

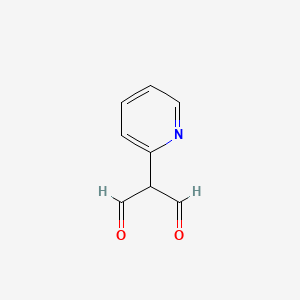

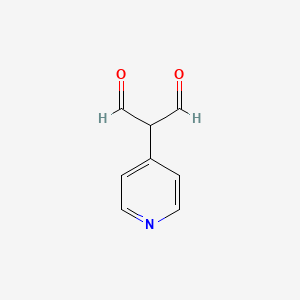

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of (4-Fluorobenzyl)triphenylphosphonium chloride in inorganic synthesis?

A: (4-Fluorobenzyl)triphenylphosphonium chloride serves as a valuable cationic precursor for synthesizing various metal complexes. The presence of the phosphonium group grants stability and solubility to the cation, while the fluoride substituent on the benzyl ring can potentially influence the reactivity and properties of the resulting complexes. For instance, it has been successfully employed in synthesizing hexachlorozirconate salts [] and dicyanodihaloaurate complexes [].

Q2: What insights do the crystal structures of complexes containing (4-Fluorobenzyl)triphenylphosphonium cations provide?

A: Crystallographic studies of complexes containing (4-Fluorobenzyl)triphenylphosphonium, such as (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate [] and (4-Fluorobenzyl)triphenylphosphonium dicyanodihaloaurates [], offer valuable information about the coordination geometry around the metal centers and the influence of the cation on the crystal packing. These insights are crucial for understanding the structure-property relationships in these materials.

Q3: Can you elaborate on the synthesis and characterization of (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate?

A: (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate, with the formula [Ph3PCH2C6H4F-4][ZrCl6], was synthesized through the reaction of (4-Fluorobenzyl)triphenylphosphonium chloride with zirconium tetrachloride []. The resulting compound was characterized using X-ray diffraction, revealing a structure composed of discrete [ZrCl6]2- anions and [Ph3PCH2C6H4F-4]+ cations. This highlights the utility of (4-Fluorobenzyl)triphenylphosphonium chloride as a starting material for accessing diverse metal complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.